3-benzoyl-2-sulfanyl-4H-imidazol-5-one
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Overview
Description
3-Benzoyl-2-sulfanyl-4H-imidazol-5-one is a heterocyclic compound that features a five-membered ring containing two non-adjacent nitrogen atoms, a carbonyl group, and a sulfanyl group. This compound is part of the imidazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzoyl-2-sulfanyl-4H-imidazol-5-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of benzoyl chloride with a thiourea derivative, followed by cyclization to form the imidazole ring . The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate and may be carried out in solvents like ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Benzoyl-2-sulfanyl-4H-imidazol-5-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
3-Benzoyl-2-sulfanyl-4H-imidazol-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-benzoyl-2-sulfanyl-4H-imidazol-5-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfanyl group may also participate in redox reactions, influencing cellular pathways and signaling mechanisms .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler structure without the benzoyl and sulfanyl groups.
Benzimidazole: Contains a fused benzene ring, offering different biological activities.
Thiazole: Similar sulfur-containing heterocycle but with different nitrogen positioning.
Uniqueness
3-Benzoyl-2-sulfanyl-4H-imidazol-5-one is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both benzoyl and sulfanyl groups allows for diverse chemical modifications and potential therapeutic applications .
Properties
IUPAC Name |
3-benzoyl-2-sulfanyl-4H-imidazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c13-8-6-12(10(15)11-8)9(14)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMVOQHVLQJLML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N=C(N1C(=O)C2=CC=CC=C2)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N=C(N1C(=O)C2=CC=CC=C2)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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